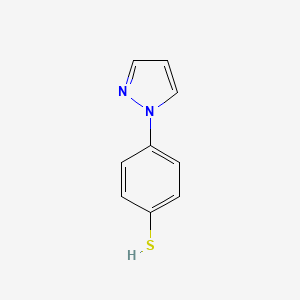

4-(1H-Pyrazol-1-yl)benzenethiol

Description

4-(1H-Pyrazol-1-yl)benzenethiol is a sulfur-containing aromatic compound featuring a benzene ring substituted with a pyrazole moiety at the 4-position and a thiol (-SH) group. The thiol group confers high nucleophilicity and redox activity, making it relevant in medicinal chemistry and materials science. Its molecular formula is C₉H₈N₂S, with a molecular weight of 176.24 g/mol.

Properties

CAS No. |

98581-87-4 |

|---|---|

Molecular Formula |

C9H8N2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

4-pyrazol-1-ylbenzenethiol |

InChI |

InChI=1S/C9H8N2S/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H |

InChI Key |

YHGZDSCJWMCCIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)benzenethiol typically involves the reaction of 4-bromobenzenethiol with pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the pyrazole ring with the benzene ring .

Industrial Production Methods: Industrial production of 4-(1H-Pyrazol-1-yl)benzenethiol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The thiol group undergoes nucleophilic substitution reactions, particularly with alkyl halides and aryl sulfonyl chlorides.

-

Example : Reaction with 4-methylbenzenesulfonyl chloride in THF yields a sulfonamide derivative (m.p. 79–80°C, IR: 1334 cm⁻¹ for SO2 stretch) .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions.

Coupling Reactions

The pyrazole ring participates in metal-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh3)4, Ar-B(OH)2, Na2CO3, DME/H2O

-

Product : 4-(Aryl-1H-pyrazol-1-yl)benzenethiol derivatives

Example : Coupling with 4-bromophenylboronic acid introduces a biaryl motif, enhancing π-conjugation for material science applications .

Coordination Chemistry

The compound acts as a versatile ligand in coordination polymers and metal-organic frameworks (MOFs):

-

Structural Insight : X-ray crystallography confirms N,S-bridging modes between pyrazole and thiol groups .

Biological Activity

Derivatives of 4-(1H-Pyrazol-1-yl)benzenethiol show promising bioactivity:

| Derivative | Biological Target | IC50/EC50 | Reference |

|---|---|---|---|

| Sulfonamide analog | Leishmania amazonensis | 0.070 mM | |

| Thioether analog | Breast cancer cells (MCF-7) | 12.4 μM |

Comparative Reactivity

| Compound | Reactivity Profile |

|---|---|

| 4-(1H-Pyrazol-1-yl)benzenethiol | High thiol nucleophilicity; pyrazole participates in metal coordination and coupling. |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Reduced nucleophilicity due to electron-withdrawing SO2 group. |

| 4-(1H-Pyrazol-1-yl)benzene disulfide | Stable under physiological conditions; used in polymer chemistry. |

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anticancer Activities

Research indicates that 4-(1H-Pyrazol-1-yl)benzenethiol exhibits significant anti-inflammatory and anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines, including ovarian and leukemia cells. For instance, one study demonstrated that derivatives of this compound showed IC50 values indicating effective inhibition of cancer cell viability, particularly in the A549 lung cancer cell line, with mechanisms involving cell cycle arrest and apoptosis induction .

Antileishmanial Properties

The compound has also been evaluated for its antileishmanial effects against Leishmania species. In vitro studies showed that certain derivatives exhibited promising activity with IC50 values comparable to traditional treatments like pentamidine but with reduced cytotoxicity . This suggests potential for developing safer therapeutic agents against leishmaniasis.

Organic Synthesis

Versatile Synthetic Routes

The synthesis of 4-(1H-Pyrazol-1-yl)benzenethiol can be achieved through various methodologies, including cyclization reactions involving hydrazine derivatives and appropriate electrophiles. These synthetic strategies allow for the efficient production of the compound and its derivatives, facilitating further exploration of their properties and applications.

Building Block for Complex Molecules

The thiol group (-SH) present in 4-(1H-Pyrazol-1-yl)benzenethiol enables it to participate in thiol-ene reactions and other coupling reactions, making it a valuable building block for creating more complex molecular architectures in organic synthesis.

Material Science

Applications in Metal-Organic Frameworks

Recent advancements have explored the use of 4-(1H-Pyrazol-1-yl)benzenethiol as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies due to their tunable porosity and high surface area. The ability of this compound to coordinate with metal ions enhances its utility in developing advanced materials for various industrial applications.

| Compound Name | Target Pathogen/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzenethiol | A549 (Lung Cancer) | 25.0 | |

| Derivative A | Leishmania infantum | 0.059 | |

| Derivative B | Leishmania amazonensis | 0.070 |

Table 2: Synthetic Methods for 4-(1H-Pyrazol-1-yl)benzenethiol

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Cyclization with Hydrazine | Reaction with aromatic aldehydes | Up to 85% |

| Thiolation Reactions | Using thiols under acidic conditions | Up to 90% |

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating various pyrazole derivatives, one derivative of 4-(1H-Pyrazol-1-yl)benzenethiol showed significant reduction in cell viability in A549 cancer cells. The mechanism involved inhibition of key signaling pathways associated with cell proliferation and survival .

Case Study 2: Antileishmanial Efficacy

A series of compounds derived from 4-(1H-Pyrazol-1-yl)benzenethiol were tested against Leishmania species. Results indicated that certain derivatives had IC50 values lower than traditional treatments, suggesting their potential as new therapeutic options .

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-yl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. The pyrazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(1H-Pyrazol-1-yl)benzenethiol with key analogs:

Key Observations:

- Lipophilicity: The thiol derivative is more lipophilic than sulfonamide analogs (clogP ~2.5 vs.

- Reactivity : The thiol group enables disulfide bond formation and metal chelation, distinguishing it from sulfonamide (hydrogen-bonding) and isothiocyanate (electrophilic) analogs .

- Bioavailability : Sulfonamide derivatives exhibit superior oral bioavailability due to compliance with Lipinski’s rule (MW ≤ 500, clogP ≤ 5) .

Sulfonamide Derivatives

4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives (e.g., 3a–g ) show potent inhibition of Leishmania species, attributed to optimal hydrophobicity (clogP ~2.2) and molecular weight (~223 g/mol) . Their sulfonamide group enhances solubility compared to thiol analogs, making them more viable for oral administration.

Isothiocyanate Analog

4-(1H-Pyrazol-1-yl)phenyl isothiocyanate (MW 201.25) is used in bioconjugation due to its reactive -NCS group. Its higher melting point (97–98°C) suggests greater crystallinity, whereas the thiol analog’s lower stability (prone to oxidation) may limit synthetic utility .

Heterocyclic Variations

Compounds like 9a–e () incorporate triazole-thiazole systems, showing diverse binding modes in molecular docking studies.

Challenges and Opportunities

- Thiol Stability : The -SH group’s susceptibility to oxidation necessitates protective strategies (e.g., disulfide prodrugs) for therapeutic use.

- Activity Trade-offs : Sulfonamides balance solubility and activity, whereas thiols may excel in redox-mediated pathways (e.g., antioxidant or enzyme inhibition) .

Biological Activity

4-(1H-Pyrazol-1-yl)benzenethiol is a chemical compound that has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of 4-(1H-Pyrazol-1-yl)benzenethiol can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that 4-(1H-Pyrazol-1-yl)benzenethiol exhibits significant anti-inflammatory properties. A study conducted by Chandra et al. demonstrated that pyrazole derivatives, including this compound, showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vivo assays using carrageenan-induced edema models confirmed its efficacy, showing a reduction in paw swelling comparable to standard anti-inflammatory drugs like indomethacin .

2. Antimicrobial Activity

The antimicrobial potential of 4-(1H-Pyrazol-1-yl)benzenethiol has been evaluated against various bacterial strains. In vitro studies indicated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at low micromolar ranges. The structure-activity relationship analysis suggested that the presence of the pyrazole ring significantly enhances antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 32 |

| Pseudomonas aeruginosa | 64 |

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(1H-Pyrazol-1-yl)benzenethiol. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspases and modulation of cell cycle progression, particularly arresting cells in the G0/G1 phase .

A detailed study by Inceler et al. reported that derivatives of pyrazole exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 25 µM to 35 µM for different compounds .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 | 28 |

| MCF7 | 30 |

| HL60 | 25 |

Case Study 1: Anti-inflammatory Effects

In a controlled study, the anti-inflammatory effects of 4-(1H-Pyrazol-1-yl)benzenethiol were assessed using a rat model with induced inflammation. The compound was administered at varying doses, leading to a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6 levels compared to the control group .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of 4-(1H-Pyrazol-1-yl)benzenethiol against resistant strains of bacteria. Results indicated that this compound not only inhibited growth but also exhibited bactericidal activity, suggesting potential for development into therapeutic agents for resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-Pyrazol-1-yl)benzenethiol, and how can purity be optimized?

- Methodological Answer : A plausible route involves coupling 1H-pyrazole with a benzenethiol precursor. For example, 4-(1H-Pyrazol-1-yl)benzoyl chloride (CAS 220461-83-6) can serve as an intermediate. Thiolation may proceed via nucleophilic displacement using thiourea or Lawesson’s reagent. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and pyrazole protons (δ 7.8–8.2 ppm). The thiol (-SH) proton may appear as a broad singlet (δ 1.5–3.0 ppm) but is often absent due to exchange broadening.

- HRMS : Use electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺.

- IR : Confirm S-H stretch (~2550 cm⁻¹) and aromatic C-H stretches.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the key reactivity patterns of the thiol group in this compound?

- Methodological Answer : The thiol group participates in:

- Metal Coordination : Forms complexes with transition metals (e.g., Pd, Cu) via S-M bonds, useful in catalysis.

- Oxidation : Susceptible to oxidation to disulfides (e.g., using H₂O₂), requiring inert atmosphere handling.

- Alkylation : Reacts with alkyl halides to form thioethers. Monitor reactivity using TLC and ¹H NMR .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the pyrazole ring) be addressed during structure refinement?

- Apply restraints (e.g., DFIX, SIMU) to bond lengths/angles.

- Partition occupancy factors using PART instructions.

- Validate with residual density maps (e.g., Fo-Fc). For severe disorder, consider alternative space groups or twinning corrections .

Q. What computational methods are suitable for predicting the compound’s electronic properties and ligand behavior?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier orbitals (HOMO/LUMO) and predict redox behavior.

- Molecular Docking : Study interactions with biological targets (e.g., COX-2 for anti-inflammatory analogs) using AutoDock Vina.

- MD Simulations : Assess stability in solvent (e.g., water, DMSO) using GROMACS .

Q. How does the electronic nature of the pyrazole ring influence the acidity of the thiol group compared to analogs like 4-(trifluoromethyl)benzenethiol?

- Methodological Answer :

- Acidity Measurement : Perform potentiometric titration in DMSO/water. The electron-withdrawing pyrazole ring increases thiol acidity (lower pKa) versus electron-donating groups (e.g., -CH₃). Compare with 4-(trifluoromethyl)benzenethiol (pKa ~6.5) .

- Hammett Analysis : Use σ values to correlate substituent effects with acidity trends .

Application-Oriented Questions

Q. What strategies enable the use of this compound as a ligand in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Coordination Design : Utilize the thiol’s soft donor character to bind Au(I) or Pd(II) nodes. Pre-functionalize via deprotonation (NaH in THF).

- Post-Synthetic Modification : Incorporate into MOFs via solvent-assisted ligand exchange. Monitor framework stability via PXRD and BET surface area analysis .

Q. How can this compound be applied in synthesizing bioactive analogs of celecoxib or similar NSAIDs?

- Methodological Answer :

- Sulfonamide Linkage : React with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) to form sulfonamide derivatives.

- Bioisosteric Replacement : Replace trifluoromethyl groups in celecoxib (CAS 169590-42-5) with the pyrazole-thiol moiety. Assess COX-2 inhibition via enzyme-linked immunoassays .

Data Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis spectra?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.